Enhanced Hydrophilicity of 2-(methylsulfinyl)ethanamine Compared to Sulfide Analog
The sulfinyl group in 2-(methylsulfinyl)ethanamine confers significantly higher hydrophilicity compared to its closest analog, 2-(methylthio)ethanamine, as evidenced by computed partition coefficients. This property is crucial for applications requiring aqueous solubility [1][2].
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = -1.6 |
| Comparator Or Baseline | 2-(methylthio)ethanamine, XLogP3 = -0.1 |
| Quantified Difference | A difference of 1.5 logP units, indicating the target compound is substantially more hydrophilic. |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
This quantitative difference in lipophilicity directly impacts solubility and can be a decisive factor in selecting a building block for aqueous-phase reactions or to improve the solubility profile of a drug candidate.
- [1] PubChem. (2026). 2-(Methylsulfinyl)ethanamine (CID: 4347855). National Library of Medicine (US), National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). (2-(Methylthio)ethyl)amine (CID: 87697). National Library of Medicine (US), National Center for Biotechnology Information. View Source
